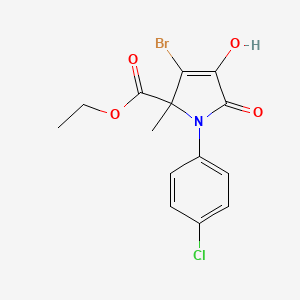![molecular formula C16H19N5O3 B11507597 7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507597.png)
7-(2-hydroxyethyl)-1,3-dimethyl-8-[(4-methylphenyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a dimethyl group, and a 4-methylphenylamino group attached to a tetrahydropurine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-HYDROXYETHYL)-1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-bromoethanol under basic conditions to introduce the hydroxyethyl group. This is followed by the introduction of the dimethyl groups through methylation reactions using methyl iodide and a strong base such as sodium hydride. The final step involves the coupling of the 4-methylphenylamino group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応の種類
酸化: ヒドロキシエチル基は酸化されてカルボン酸誘導体になります。
還元: ニトロ基(存在する場合)はアミンに還元されます。
置換: 適切な条件下では、メチル基を他のアルキル基またはアリール基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒の存在下での水素ガスなどの還元剤が一般的に使用されます。
置換: 置換反応には、通常、水素化ナトリウムまたはtert-ブトキシドカリウムなどの強塩基と、適切なアルキルハライドまたはアリールハライドが必要です.
主要な生成物
酸化: カルボン酸誘導体。
還元: アミノ誘導体。
置換: さまざまなアルキル置換またはアリール置換プリン誘導体。
4. 科学研究への応用
7-(2-ヒドロキシエチル)-1,3-ジメチル-8-[(4-メチルフェニル)アミノ]-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または活性化剤としての可能性について研究されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果について調査されています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is studied for its potential as a bioactive molecule. Its structural similarity to natural purines makes it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of new materials and chemical processes.
作用機序
7-(2-ヒドロキシエチル)-1,3-ジメチル-8-[(4-メチルフェニル)アミノ]-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序は、特定の分子標的との相互作用を伴います。それは、特定の酵素の活性部位に結合することで、基質結合およびその後の触媒活性を阻害する酵素阻害剤として作用する可能性があります。 ヒドロキシエチル基とメチルフェニルアミノ基は、その結合親和性と特異性に重要な役割を果たしています .
類似化合物との比較
類似化合物
カフェイン: 1,3,7-トリメチルキサンチン、よく知られた興奮剤。
テオフィリン: 1,3-ジメチルキサンチン、呼吸器疾患に使用されます。
テオブロミン: 3,7-ジメチルキサンチン、チョコレートに含まれています。
独自性
7-(2-ヒドロキシエチル)-1,3-ジメチル-8-[(4-メチルフェニル)アミノ]-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、ヒドロキシエチル基とメチルフェニルアミノ基の存在により、他のプリン誘導体とは異なる化学的および生物学的特性を有するという点でユニークです .
特性
分子式 |
C16H19N5O3 |
|---|---|
分子量 |
329.35 g/mol |
IUPAC名 |
7-(2-hydroxyethyl)-1,3-dimethyl-8-(4-methylanilino)purine-2,6-dione |
InChI |
InChI=1S/C16H19N5O3/c1-10-4-6-11(7-5-10)17-15-18-13-12(21(15)8-9-22)14(23)20(3)16(24)19(13)2/h4-7,22H,8-9H2,1-3H3,(H,17,18) |
InChIキー |
HTPRPRUZYDJHHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N2CCO)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylbutanoic acid](/img/structure/B11507514.png)

![3-ethyl-5-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11507524.png)

![N-(furan-2-ylmethyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11507543.png)
![4-[(2-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B11507552.png)
![12,13-diethoxy-10,14b-dihydro-9H-isoquino[2,1-d][1,4]benzoxazepin-7(6H)-one](/img/structure/B11507564.png)
![N-tert-Butyl-6-methoxy-N'-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11507569.png)
![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B11507573.png)
![4-bromo-N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11507590.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11507599.png)
![ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11507602.png)
![(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-chloro-4,5-difluorophenyl)methanone](/img/structure/B11507603.png)
